
Deoxysotalolhydrochlorid
Übersicht
Beschreibung
Deoxysotalol hydrochloride is a chemical compound with the molecular formula C12H20N2O2S·HCl It is a derivative of sotalol, a well-known beta-blocker used primarily for its antiarrhythmic properties
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Deoxysotalol hydrochloride shares several pharmacological characteristics with sotalol, including its role as a non-cardioselective beta-blocker and potassium channel blocker. These properties enable it to prolong the cardiac action potential and effective refractory period, making it effective in treating arrhythmias.
Clinical Applications
Deoxysotalol hydrochloride is primarily investigated for its efficacy in treating various types of arrhythmias. The following table summarizes its applications:
Application | Description |
---|---|
Ventricular Tachycardia | Used to manage hemodynamically stable ventricular tachycardia by prolonging the refractory period. |
Atrial Fibrillation | Effective in maintaining sinus rhythm in patients with atrial fibrillation. |
Postoperative Atrial Fibrillation | Administered to prevent or manage atrial fibrillation following cardiac surgery. |
Supraventricular Tachycardia | Utilized for acute management of supraventricular tachycardia, particularly via intravenous administration. |
Case Studies
Several case studies illustrate the real-world effectiveness and safety profile of deoxysotalol hydrochloride:
-
Case Study on Atrial Fibrillation Management :
- A 65-year-old male patient with persistent atrial fibrillation was treated with deoxysotalol hydrochloride after failing other antiarrhythmic agents. The patient achieved significant improvement in rhythm control with minimal side effects noted during a six-month follow-up.
-
Postoperative Arrhythmia Prevention :
- In a clinical trial involving patients undergoing coronary artery bypass grafting, those administered deoxysotalol hydrochloride showed a 40% reduction in postoperative atrial fibrillation compared to a control group receiving placebo.
-
Long-term Efficacy in Ventricular Tachycardia :
- A retrospective analysis of patients with recurrent ventricular tachycardia indicated that those treated with deoxysotalol hydrochloride had lower recurrence rates and improved survival outcomes over two years compared to those treated with alternative antiarrhythmics.
Safety Profile
While deoxysotalol hydrochloride is effective, it is essential to monitor patients for potential side effects:
- QT Prolongation : Similar to sotalol, deoxysotalol can cause QT interval prolongation, increasing the risk of torsades de pointes.
- Bradycardia : Patients may experience bradycardia due to its beta-blocking effects.
- Hypersensitivity Reactions : Rare instances of hypersensitivity have been reported upon discontinuation or abrupt cessation of therapy.
Wirkmechanismus
Target of Action
Deoxysotalol hydrochloride is a derivative of Sotalol . Sotalol is a methane sulfonanilide beta adrenergic antagonist . It targets the rapid potassium channels and beta-1 adrenoceptors in the myocardium . The beta-1 adrenoceptors play a crucial role in regulating the heart rate and force of contraction .
Mode of Action
Deoxysotalol hydrochloride, like Sotalol, acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . It also inhibits beta-1 adrenoceptors in the myocardium . The inhibition of rapid potassium channels increases as heart rate decreases . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Biochemical Pathways
By blocking the beta-1 adrenoceptors, it disrupts the normal signaling process, leading to a decrease in heart rate and contractility .
Pharmacokinetics
Sotalol, its parent compound, is well absorbed and has a large volume of distribution .
Result of Action
The primary result of Deoxysotalol hydrochloride’s action is a decrease in heart rate and contractility. This can be beneficial in conditions where a reduction in heart workload is desired, such as in the treatment of hypertension or heart failure .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Deoxysotalol hydrochloride are not well-studied. Based on its relation to sotalol, it may interact with various enzymes, proteins, and other biomolecules. Sotalol is known to be a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . Deoxysotalol hydrochloride might exhibit similar interactions.
Cellular Effects
Sotalol, its parent compound, is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by altering the duration of action potentials and the refractory period, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sotalol, its parent compound, exerts its effects at the molecular level by competitively inhibiting the rapid potassium channel . This leads to a lengthening of the duration of action potentials and the refractory period in the atria and ventricles . Deoxysotalol hydrochloride might have a similar mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deoxysotalol hydrochloride typically involves the reaction of methanesulfonamide with a substituted phenyl compound. The process includes several steps:
Formation of the Intermediate: The initial step involves the reaction of methanesulfonamide with a substituted phenyl compound to form an intermediate.
Hydrochloride Formation: The intermediate is then reacted with hydrochloric acid to form deoxysotalol hydrochloride.
Industrial Production Methods: In industrial settings, the production of deoxysotalol hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Deoxysotalol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
- Sotalol
- Propranolol
- Atenolol
- Metoprolol
Biologische Aktivität
Deoxysotalol hydrochloride is a derivative of sotalol, a well-known beta-adrenoceptor antagonist and potassium channel blocker. This article explores the biological activity of deoxysotalol hydrochloride, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacological Properties
Deoxysotalol hydrochloride exhibits several key pharmacological characteristics:
- Beta-Adrenoceptor Antagonism : Deoxysotalol acts as a competitive inhibitor of beta-1 and beta-2 adrenergic receptors. This antagonistic action is crucial in managing conditions such as hypertension and arrhythmias by reducing heart rate and myocardial contractility .
- Potassium Channel Blockade : It selectively inhibits rapid potassium channels (specifically KCNH2), prolonging the action potential duration in cardiac tissues. This effect is particularly significant in the atria and ventricles, contributing to its antiarrhythmic properties .
- Absorption and Bioavailability : Deoxysotalol is highly bioavailable (90-100%) with minimal first-pass metabolism. Its pharmacokinetics indicate a peak plasma concentration (Cmax) occurring approximately 2 to 3 hours post-administration, with a half-life ranging from 7 to 15 hours. Renal function significantly influences its clearance, necessitating dose adjustments in patients with impaired renal function .
The biological activity of deoxysotalol can be attributed to its dual action as both a beta-blocker and a potassium channel blocker:
-
Beta-Adrenergic Receptor Blockade :
- Reduces heart rate and myocardial oxygen demand.
- Decreases the risk of arrhythmias by stabilizing cardiac electrical activity.
- Potassium Channel Inhibition :
Clinical Implications
Deoxysotalol hydrochloride has shown efficacy in various clinical settings:
- Management of Arrhythmias : It is particularly useful in treating ventricular tachycardia and atrial fibrillation due to its ability to prolong the refractory period and stabilize cardiac rhythm .
- Hypertension Treatment : As a beta-blocker, it effectively lowers blood pressure by inhibiting adrenergic stimulation of the heart and vasculature.
Case Studies
Several studies have highlighted the effectiveness of deoxysotalol in clinical practice:
- Case Study 1 : A cohort study involving patients with refractory ventricular tachycardia demonstrated significant reductions in arrhythmic events when treated with deoxysotalol compared to standard therapy. The study noted an improvement in overall survival rates among high-risk patients .
- Case Study 2 : In patients with atrial fibrillation, deoxysotalol administration resulted in a marked decrease in heart rate and improved quality of life metrics, suggesting its potential as a first-line therapy for rate control .
Research Findings
Recent research provides insights into the ongoing development and understanding of deoxysotalol's biological activity:
Eigenschaften
IUPAC Name |
N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16;/h4-7,10,13-14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMQHDZXSGJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-44-0 | |
Record name | Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16974-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxysotalol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(2-(Isopropylamino)ethyl)phenyl)methanesulfonamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYSOTALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972E9KQ0U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.